

A Comprehensive Technical Guide to 2-Bromoethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromoethylamine**

Cat. No.: **B090993**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromoethylamine**, a versatile reagent in organic synthesis and a compound of interest in pharmacological research. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role as an enzyme inhibitor.

Core Chemical and Physical Properties

2-Bromoethylamine is commonly available as its hydrobromide salt, which is a more stable form. The properties of both the free base and the hydrobromide salt are summarized below for clarity and comparison.

Property	2-Bromoethylamine	2-Bromoethylamine Hydrobromide
CAS Number	107-09-5[1]	2576-47-8[2]
Molecular Formula	C ₂ H ₆ BrN[1]	C ₂ H ₇ Br ₂ N[2]
Molecular Weight	123.98 g/mol [1]	204.89 g/mol [2][3][4]
Appearance	-	White to light beige crystalline powder or crystals[5]
Melting Point	-	170-175 °C[4]
Solubility	-	Soluble in water[2]

Synthesis of 2-Bromoethylamine Hydrobromide: An Experimental Protocol

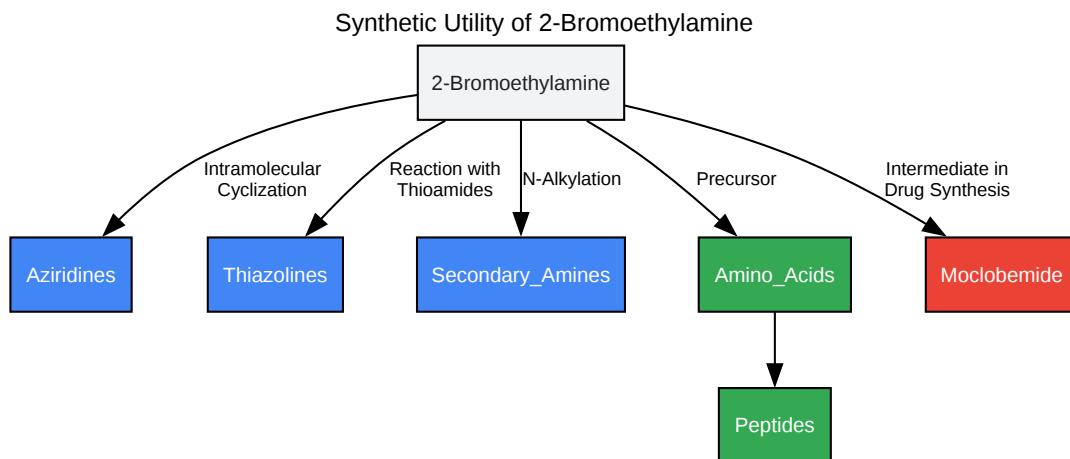
2-Bromoethylamine hydrobromide can be synthesized from ethanolamine through a two-step process involving the formation of an intermediate salt followed by bromination.

Experimental Protocol: Two-Step Synthesis from Ethanolamine

Step 1: Formation of Ethanolamine Hydrobromide

- In a three-necked flask equipped with a stirrer and a dropping funnel, place 30.5g of ethanolamine.
- Slowly add 86.2g of 48% hydrobromic acid to the flask while stirring. Maintain the reaction temperature below 30°C by controlling the rate of addition.
- After the addition is complete, remove the water under vacuum in a boiling water bath.
- The resulting product is pale yellow, needle-shaped crystalline ethanolamine hydrobromide.

Step 2: Bromination to 2-Bromoethylamine Hydrobromide


- To a three-necked flask, add the 35.5g of ethanolamine hydrobromide obtained from the previous step and 40ml of a suitable solvent like ethylbenzene.
- Bubble hydrogen bromide gas through the mixture while maintaining the reaction temperature at approximately 130°C.
- Continue the reaction for about 4.5 hours.
- After the reaction is complete, cool the mixture, and collect the solid product by filtration.
- Wash the product with a cold solvent and dry it under a vacuum to obtain white, flake-like **2-Bromoethylamine** hydrobromide.

Applications in Organic Synthesis

2-Bromoethylamine is a valuable building block in organic chemistry, primarily utilized for the introduction of an aminoethyl group. Its bifunctional nature, possessing both an amine and a bromo group, allows for a variety of chemical transformations.

Key applications include the synthesis of:

- Nitrogen-containing heterocycles: Such as aziridines, thiazolines, and thiazines.
- Amines: It can be used for the mono-N-alkylation of primary and secondary amines.
- Amino acids and Peptides: Serving as a precursor for the synthesis of various amino acids and peptide chains.^[5]
- Pharmaceutical Intermediates: It is a key intermediate in the synthesis of several drugs, including the antidepressant Moclobemide.^[6]

[Click to download full resolution via product page](#)

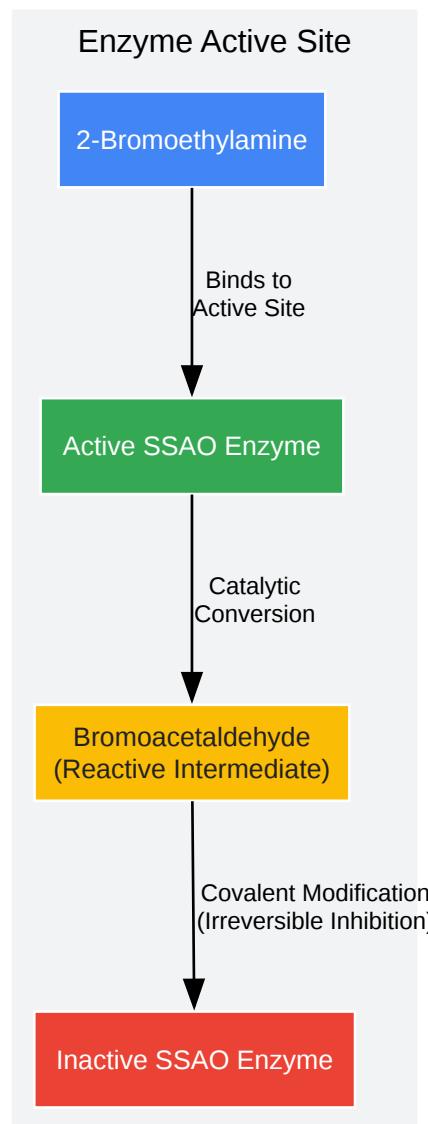
Synthetic pathways starting from **2-Bromoethylamine**.

Biological Activity and Signaling Pathway Inhibition

Recent research has highlighted the significant biological activity of **2-Bromoethylamine**, particularly as a potent and selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO).

Mechanism of SSAO Inhibition

2-Bromoethylamine acts as a suicide inhibitor of SSAO.^[7] The inhibition is mechanism-based, meaning the enzyme processes the inhibitor as a substrate, leading to the formation of a reactive product that irreversibly inactivates the enzyme.^[7]


The proposed mechanism is as follows:

- Substrate Recognition: **2-Bromoethylamine** binds to the active site of the SSAO enzyme.

- Enzymatic Conversion: SSAO catalyzes the oxidative deamination of **2-Bromoethylamine**, producing bromoacetaldehyde and releasing ammonia and hydrogen peroxide.
- Irreversible Inhibition: The highly electrophilic bromoacetaldehyde then reacts with a nucleophilic residue (e.g., a cysteine or lysine) in the active site of the SSAO enzyme, forming a covalent bond.
- Enzyme Inactivation: This covalent modification leads to the irreversible inactivation of the enzyme.

This inhibition of SSAO by **2-bromoethylamine** has been shown to potentiate the hypotensive effects of other drugs like hydralazine.[\[8\]](#)

Mechanism of SSAO Inhibition by 2-Bromoethylamine

[Click to download full resolution via product page](#)

Suicide inhibition of SSAO by **2-Bromoethylamine**.

Conclusion

2-Bromoethylamine and its hydrobromide salt are compounds of significant interest to both synthetic chemists and pharmacologists. Its utility as a versatile building block in the synthesis of complex organic molecules is well-established. Furthermore, its potent and selective inhibition of SSAO opens avenues for its use as a pharmacological tool to study the physiological and pathological roles of this enzyme and for the potential development of novel therapeutics. Researchers and drug development professionals should consider both the synthetic versatility and the biological activity of **2-Bromoethylamine** in their ongoing work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromoethylamine | C₂H₆BrN | CID 7851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromoethylamine hydrobromide | C₂H₇Br₂N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. 2-Bromethylamin -hydrobromid 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinfo.com [nbinfo.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 2-Bromoethylamine as a potent selective suicide inhibitor for semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-bromoethylamine, a suicide inhibitor of semicarbazide-sensitive amine oxidase, increases hydralazine hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Bromoethylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090993#2-bromoethylamine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com